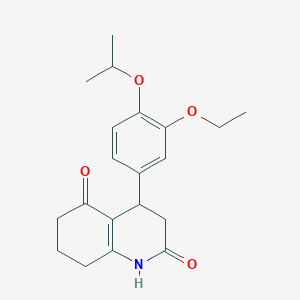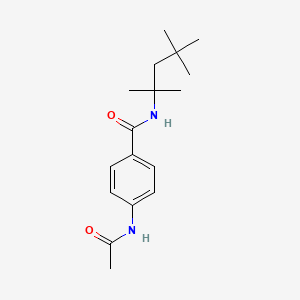![molecular formula C14H20FNO2 B4746776 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4746776.png)
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine
Overview
Description
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine, also known as FEPP, is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. FEPP is a pyrrolidine-based compound that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine is not fully understood. However, it is believed that 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine acts as a modulator of the cholinergic system in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to increase the expression of cholinergic receptors in the brain.
Biochemical and Physiological Effects:
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, as mentioned earlier. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has also been shown to increase the expression of cholinergic receptors in the brain. In addition, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have antioxidant properties that could potentially be used to treat oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine is also relatively inexpensive compared to other compounds used in neuroscience research. However, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has some limitations as well. Its mechanism of action is not fully understood, and its effects on human subjects are not yet known.
Future Directions
There are several future directions for research on 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine. One direction is to further investigate its mechanism of action. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to determine the safety and efficacy of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine in human subjects. Overall, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has shown promise as a compound with potential applications in various fields of scientific research.
Scientific Research Applications
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has shown potential applications in various fields of scientific research. One of the most promising applications of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine is in the field of neuroscience. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine has been shown to have a positive effect on memory and learning in animal models. It has also been shown to have neuroprotective properties that could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c15-13-3-5-14(6-4-13)18-12-11-17-10-9-16-7-1-2-8-16/h3-6H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWAIZQXFYYADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4746698.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
![8-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4746718.png)

![N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4746737.png)
![1-ethyl-N-isopropyl-4-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4746748.png)
![1-(phenylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4746751.png)

![6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4746764.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B4746768.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B4746773.png)
![N-(4-chlorophenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4746779.png)
![2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4746791.png)
![N-(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4746793.png)